

# "1,3,7,8-tetramethylxanthine chemical properties"

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## Compound of Interest

Compound Name: 1,3,7,8-Tetramethylxanthine

Cat. No.: B1198810

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An In-depth Technical Guide to the Chemical Properties of **1,3,7,8-Tetramethylxanthine**

## Introduction

**1,3,7,8-Tetramethylxanthine**, also known as 8-methylcaffeine, is a derivative of xanthine and a close structural analog of caffeine (1,3,7-trimethylxanthine). As a member of the methylxanthine class, it is of significant interest to researchers in pharmacology and medicinal chemistry for its potential as a central nervous system (CNS) stimulant and its unique metabolic profile.<sup>[1][2]</sup> The key structural difference from caffeine is the presence of an additional methyl group at the 8-position of the purine ring system. This modification has profound implications for its metabolism and biological activity, distinguishing it from its more famous counterpart.<sup>[1]</sup>

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and pharmacological context of **1,3,7,8-tetramethylxanthine**, tailored for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

The fundamental physicochemical properties of **1,3,7,8-tetramethylxanthine** are summarized below. These data are essential for experimental design, formulation development, and understanding its pharmacokinetic profile.

Property	Value	Source
IUPAC Name	1,3,7,8-tetramethylpurine-2,6-dione	N/A
Synonyms	8-Methylcaffeine, 1-methylcaffeine	[3]
CAS Number	832-66-6	[3]
Chemical Formula	C <sub>9</sub> H <sub>12</sub> N <sub>4</sub> O <sub>2</sub>	[3]
Molecular Weight	208.22 g/mol	[3]
Melting Point	210 - 211 °C	[3]
Boiling Point	410.7 °C at 760 mmHg	[3]
Density	1.4 g/cm <sup>3</sup>	[3]
Water Solubility	2.175 g/L (at 20 °C)	[3]
LogP (Octanol-Water)	-0.72090	[3]
XLogP3	0.3	[3]
Vapor Pressure	5.89E-07 mmHg at 25°C	[3]
Flash Point	202.2 °C	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	0	[3]
Exact Mass	208.09602564	[3]
Complexity	319	[3]

## Experimental Protocols: Synthesis

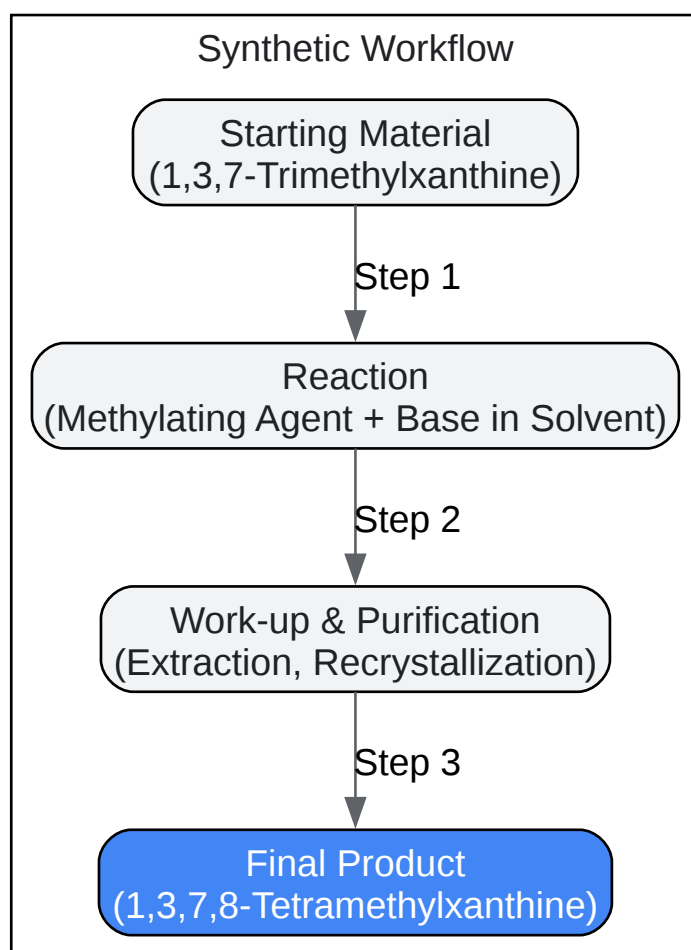
The synthesis of **1,3,7,8-tetramethylxanthine** can be achieved via the methylation of caffeine (1,3,7-trimethylxanthine). While various specific reagents and conditions can be employed, the

general protocol involves the introduction of a methyl group at the C8 position of the xanthine core.

#### General Methodology: N-Methylation of Caffeine

A common synthetic route involves the direct methylation of 1,3,7-trimethylxanthine. A literature-reported approach outlines this conversion with a reference yield of 65.0%.[\[3\]](#)

- **Starting Material:** High-purity 1,3,7-trimethylxanthine (caffeine).
- **Methylating Agent:** A suitable methylating agent, such as methyl iodide ( $\text{CH}_3\text{I}$ ) or dimethyl sulfate ( $(\text{CH}_3)_2\text{SO}_4$ ), is used to provide the methyl group.
- **Base and Solvent:** The reaction is typically carried out in the presence of a base (e.g., dimethyl sodium) and an appropriate aprotic solvent (e.g., THF) to facilitate the nucleophilic substitution.[\[4\]](#)
- **Reaction Conditions:** The reactants are stirred at a controlled temperature (e.g., room temperature) for a sufficient duration to ensure complete reaction.[\[4\]](#)
- **Work-up and Purification:** Following the reaction, the mixture is quenched and the crude product is extracted. Purification is achieved through techniques such as recrystallization or column chromatography to isolate pure **1,3,7,8-tetramethylxanthine**.[\[4\]](#)



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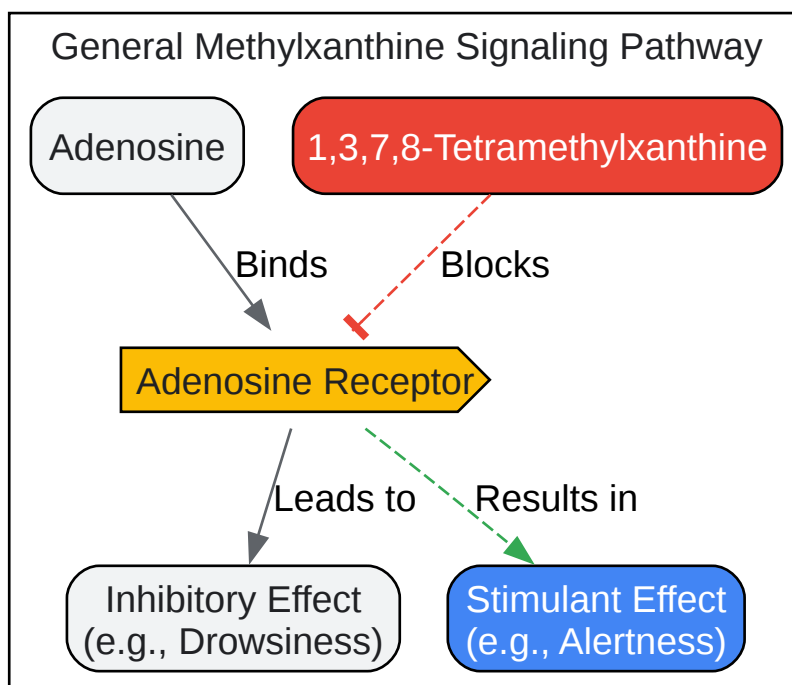
A generalized workflow for the synthesis of **1,3,7,8-tetramethylxanthine**.

## Pharmacology and Signaling Pathways

### Mechanism of Action

Like other methylxanthines, the primary mechanism of action for **1,3,7,8-tetramethylxanthine** is expected to be the competitive antagonism of adenosine receptors.[2][5][6] Adenosine is an inhibitory neurotransmitter that promotes drowsiness and slows down neural activity.[7] By blocking adenosine receptors (primarily A<sub>1</sub> and A<sub>2A</sub> subtypes), methylxanthines prevent adenosine from binding, leading to an increase in neuronal firing and the release of stimulatory neurotransmitters like dopamine and norepinephrine.[6][7] This antagonism results in the classic stimulant effects associated with this class of compounds, such as increased alertness and reduced fatigue.[8]

A secondary mechanism for methylxanthines can involve the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic AMP (cAMP).[2][5] However, this action typically requires concentrations higher than those achieved through normal consumption.[2]



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Antagonism of adenosine receptors by **1,3,7,8-tetramethylxanthine**.

### Metabolic Considerations

A critical distinction for **1,3,7,8-tetramethylxanthine** lies in its metabolism. The methylation at the 8-position is significant because the primary metabolic pathway for caffeine involves oxidation at this very position by the enzyme xanthine oxidase.[1] By blocking this site, the metabolism of **1,3,7,8-tetramethylxanthine** is likely hindered, which is predicted to result in a longer biological half-life compared to caffeine.[1] This altered pharmacokinetic profile suggests that its physiological effects could be more prolonged, a factor of considerable importance for drug development and safety assessment. This structural change may also place a greater metabolic burden on the liver.[1]

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